molecular formula C6H3BrClN3 B1144037 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine CAS No. 1357945-65-3

3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1144037
CAS No.: 1357945-65-3
M. Wt: 232.465
InChI Key: NYUIQNIHXGGJDK-UHFFFAOYSA-N
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Description

3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine: is a heterocyclic compound that belongs to the class of pyrazolopyridines It is characterized by the presence of both bromine and chlorine substituents on the pyrazolo[4,3-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.

    Cyclization with Pyridine: The pyrazole intermediate is then cyclized with a pyridine derivative to form the pyrazolopyridine core.

    Halogenation: The final step involves the introduction of bromine and chlorine substituents. This can be achieved through halogenation reactions using bromine and chlorine sources under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles (e.g., amines, thiols).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolopyridines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other biological targets.

    Material Science: The compound is explored for its electronic properties and potential use in organic electronics and optoelectronic devices.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme functions and signaling pathways.

    Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine
  • 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine
  • 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine

Uniqueness

3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms at specific positions on the pyrazolopyridine core enhances its reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

3-bromo-7-chloro-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-6-3-1-9-2-4(8)5(3)10-11-6/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUIQNIHXGGJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNC(=C2C=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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